3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Description
Significance in heterocyclic chemistry
This compound represents a crucial example within the realm of five-membered heterocyclic compounds, specifically belonging to the oxadiazole family that contains one oxygen and two nitrogen atoms within its aromatic framework. This compound demonstrates the fundamental principles of heterocyclic chemistry through its unique structural arrangement, where the 1,2,4-oxadiazole core serves as the foundational scaffold enhanced by specific substituent groups that modify its chemical and physical properties.
The molecular structure of this compound, with the molecular formula C5H5ClN2O and molecular weight of 144.56 grams per mole, showcases the sophisticated interplay between heteroatomic positioning and substituent effects. The compound's structural designation follows systematic nomenclature principles, where the chlorine atom occupies the 3-position and the cyclopropyl group is attached at the 5-position of the oxadiazole ring system. This specific substitution pattern creates a molecule that embodies the essential characteristics of oxadiazole heterocycles while introducing distinct electronic and steric properties through its substituents.
The significance of this compound extends beyond its individual molecular characteristics to encompass broader principles of heterocyclic design and functionality. Oxadiazole scaffolds are recognized as privileged structures in medicinal chemistry due to their exceptional stability under various chemical conditions and their ability to serve as effective bioisosteric replacements for traditional functional groups. The 1,2,4-oxadiazole isomer specifically demonstrates remarkable chemical and thermal stability compared to other oxadiazole isomers, making it particularly valuable for applications requiring robust molecular frameworks.
Role of oxadiazole scaffolds in medicinal chemistry
The oxadiazole scaffold system, exemplified by compounds such as this compound, occupies a central position in contemporary medicinal chemistry research and pharmaceutical development initiatives. These five-membered heterocyclic structures have emerged as essential components in the design of bioactive molecules due to their unique combination of stability, electronic properties, and capacity for diverse molecular interactions with biological targets.
Oxadiazole derivatives demonstrate remarkable versatility in medicinal applications, serving as core structural elements in numerous therapeutic agents across different pharmacological categories. The heterocyclic framework provides multiple advantages for drug design, including enhanced metabolic stability compared to traditional functional groups and improved pharmacokinetic properties that contribute to overall therapeutic efficacy. The 1,2,4-oxadiazole isomer specifically offers superior resistance to enzymatic degradation and maintains structural integrity under physiological conditions.
The medicinal significance of oxadiazole scaffolds stems from their capacity to function as effective bioisosteric replacements for carbonyl-containing groups such as esters, amides, carbamates, and hydroxamic esters. This replacement strategy addresses a fundamental challenge in pharmaceutical development, where traditional functional groups often suffer from instability in biological media, limiting their utility in drug candidates. The spatial geometry of oxadiazole rings closely mimics that of these conventional groups while providing enhanced stability, ensuring that new compounds maintain similar binding profiles at bioactive sites.
Research investigations have consistently demonstrated the broad spectrum of pharmacological activities associated with oxadiazole-containing compounds, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer properties. This extensive range of biological activities reflects the scaffold's ability to interact effectively with diverse molecular targets and biological pathways. The heterocyclic system's electronic properties, particularly its capacity to serve as a hydrogen bond acceptor through the non-bonding electron pairs on heteroatoms, contribute significantly to its biological activity profile.
The development of oxadiazole-based pharmaceuticals has been particularly notable in the context of addressing therapeutic challenges associated with drug resistance and selectivity issues. The scaffold's structural flexibility allows for systematic modification of substituent groups to optimize selectivity profiles and overcome resistance mechanisms that limit the effectiveness of conventional therapeutic agents. This adaptability has made oxadiazole derivatives particularly valuable in the development of new chemical entities targeting previously intractable therapeutic areas.
Historical development of cyclopropyl-substituted oxadiazoles
The historical trajectory of cyclopropyl-substituted oxadiazoles, including compounds such as this compound, represents a significant chapter in the evolution of heterocyclic chemistry and pharmaceutical research. The foundational work in oxadiazole chemistry can be traced to 1884 when Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, originally classified as azoxime or furo[ab1]diazole. This pioneering achievement established the groundwork for subsequent investigations into the diverse applications and modifications of oxadiazole scaffolds.
The systematic exploration of oxadiazole derivatives gained momentum throughout the twentieth century as researchers recognized the unique properties and potential applications of these heterocyclic systems. The nomenclature evolution reflects the growing understanding of these compounds, with various names such as azoxime for 1,2,4-oxadiazole and furazan for 1,2,5-oxadiazole gaining acceptance within the scientific community. The systematic naming convention for 1,3,4-oxadiazole gradually became prevalent and is now used exclusively in contemporary literature.
The incorporation of cyclopropyl substituents into oxadiazole frameworks represents a more recent development in the field, driven by recognition of the cyclopropyl group's unique steric and electronic properties. Cyclopropyl substituents introduce specific conformational constraints and electronic effects that can significantly influence molecular behavior and biological activity. The three-membered ring system of cyclopropyl groups creates distinctive geometric arrangements that affect molecular interactions with biological targets and influence pharmacokinetic properties.
Research efforts focused on cyclopropyl-substituted oxadiazoles have demonstrated the group's capacity to enhance binding selectivity and modify pharmacological profiles compared to other alkyl substituents. The strain inherent in the cyclopropyl ring system creates unique electronic characteristics that can be exploited for specific therapeutic applications. Studies examining cyclopropyloxadiazole derivatives have revealed functionally selective properties, such as partial agonist activity with specific receptor selectivity profiles.
The synthetic methodologies for preparing cyclopropyl-substituted oxadiazoles have evolved significantly since the initial oxadiazole synthesis protocols. Modern approaches employ diverse strategies including amidoxime-based cyclizations, 1,3-dipolar cycloaddition reactions, and microwave-assisted synthetic procedures. These methodological advances have enabled the efficient preparation of complex cyclopropyl-oxadiazole derivatives with precise substitution patterns, facilitating systematic structure-activity relationship studies and pharmaceutical optimization efforts.
Table 1: Structural and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H5ClN2O | |
| Molecular Weight | 144.56 g/mol | |
| IUPAC Name | This compound | |
| SMILES Notation | C1CC1C2=NC(=NO2)Cl | |
| InChI Key | CROPSQMCIJGGOL-UHFFFAOYSA-N | |
| PubChem CID | 71668862 |
The contemporary understanding of cyclopropyl-substituted oxadiazoles encompasses both their synthetic accessibility and their functional significance in pharmaceutical applications. The development of efficient synthetic routes has enabled detailed investigation of structure-activity relationships, leading to the identification of specific substitution patterns that optimize therapeutic properties. The historical progression from basic oxadiazole synthesis to sophisticated cyclopropyl-substituted derivatives illustrates the continuous evolution of heterocyclic chemistry and its applications in addressing complex pharmaceutical challenges.
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROPSQMCIJGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime in the presence of a base, followed by chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-chloro-5-cyclopropyl-1,2,4-oxadiazole, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study by Maftei et al., derivatives of 1,2,4-oxadiazoles were synthesized and tested against multiple human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity. For instance, a derivative with an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) demonstrated high selectivity towards renal cancer cell lines as well .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| 3-Chloro-5-cyclopropyl derivative | OVXF 899 | 2.76 | High Selectivity |
| Another derivative | PXF 1752 | 9.27 | Moderate |
| Additional derivative | RXF 486 | 1.143 | Very High |
The mechanism of action appears to involve induction of apoptosis in cancer cells, making these compounds suitable candidates for further development as anticancer therapeutics .
Antimicrobial Properties
Beyond its anticancer potential, this compound has also been studied for its antimicrobial properties. Compounds containing oxadiazole rings have shown broad-spectrum activity against various pathogens.
Case Study: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity at concentrations lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Level |
|---|---|---|---|
| Oxadiazole A | S. aureus | 32 | High |
| Oxadiazole B | E. coli | 64 | Moderate |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, providing a pathway for developing new antibacterial agents .
Other Therapeutic Applications
In addition to anticancer and antimicrobial activities, compounds based on the oxadiazole framework have been explored for other therapeutic uses:
- Anti-inflammatory Effects : Some studies indicate that oxadiazoles may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
- Antiviral Activity : Research has also pointed towards potential antiviral applications against viruses such as HIV and hepatitis B .
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and functional differences between 3-chloro-5-cyclopropyl-1,2,4-oxadiazole and analogous compounds:
Substituent Effects on Reactivity and Stability
- Halogen vs.
- Cyclopropyl vs. Linear Alkyl Chains : Cyclopropyl groups reduce conformational flexibility, which can enhance receptor binding specificity but may complicate synthetic accessibility .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and chlorine substituents stabilize the oxadiazole ring via electron withdrawal, improving metabolic stability in drug design .
Biological Activity
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which is notable for its diverse biological activities. The presence of the oxadiazole ring contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C6H7ClN2O
- Molecular Weight : Approximately 160.58 g/mol
- Structure : The compound features a chlorine atom at the 3-position and a cyclopropyl group at the 5-position of the oxadiazole ring.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds within the oxadiazole class exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Study Findings
-
Minimum Inhibitory Concentration (MIC) : The antibacterial activity was evaluated using the MIC method against strains such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus. The results demonstrated that this compound possesses a promising antibacterial profile.
Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) E. coli 50 15 K. pneumoniae 100 12 S. aureus 150 10 B. cereus 200 8 - Comparison with Standard Antibiotics : In comparative studies, this compound exhibited antibacterial activity comparable to standard antibiotics like gentamicin, suggesting its potential as an alternative therapeutic agent .
Anticancer Activity
The anticancer properties of oxadiazoles have been increasingly recognized. Preliminary studies indicate that this compound may also exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
-
Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF7) and prostate cancer (PC3). The results showed significant inhibition of cell proliferation.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 12.5 PC3 (Prostate Cancer) 10.0 - Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of cyclopropylamine derivatives with chlorinated precursors. A common method uses cyclopropylamide intermediates treated with phosphorus oxychloride (POCl₃) as a dehydrating agent, achieving cyclization under reflux conditions . Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >75%, emphasizing the importance of solvent choice (e.g., acetonitrile) and controlled temperature gradients .
Q. What purification and characterization techniques are most effective for this compound?
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, followed by thin-layer chromatography (TLC) for purity validation . Characterization requires a combination of ¹H/¹³C NMR to confirm the oxadiazole ring and cyclopropyl substituents, with mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 185.03) . IR spectroscopy can identify C-Cl stretches (~750 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend storing the compound in anhydrous environments at -20°C to prevent hydrolysis of the oxadiazole ring. Accelerated degradation tests in DMSO/water mixtures (1:1) show <5% decomposition over 48 hours at 25°C, but significant breakdown (>30%) occurs at 40°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro substituent in nucleophilic substitution reactions?
The C-3 chloro group is highly electrophilic due to electron withdrawal by the oxadiazole ring. In substitution reactions with amines (e.g., piperidine), second-order kinetics are observed, with rate constants dependent on solvent polarity (e.g., k = 0.12 min⁻¹ in DMF vs. 0.04 min⁻¹ in THF). Computational studies (DFT) suggest a transition state stabilized by partial negative charge delocalization into the oxadiazole ring .
Q. How do steric and electronic effects of the cyclopropyl group influence bioactivity?
The cyclopropyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. In enzyme inhibition assays (e.g., against COX-2), the compound’s IC₅₀ improves from 12 µM (without cyclopropyl) to 3.5 µM, attributed to increased lipophilicity (logP = 2.8) and optimal van der Waals interactions with hydrophobic binding pockets .
Q. How can contradictory data on synthetic yields be resolved through reaction optimization?
Discrepancies in reported yields (e.g., 60% vs. 85%) often stem from precursor purity or trace moisture. Controlled experiments show that pre-drying reagents (e.g., molecular sieves) and inert atmospheres (N₂/Ar) increase yields by 15–20%. Statistical design-of-experiments (DoE) models identify temperature as the most critical factor (p < 0.01) .
Q. What advanced spectroscopic methods elucidate tautomerism or dynamic behavior in solution?
Variable-temperature NMR (VT-NMR) in DMSO-d₆ reveals no tautomeric shifts between 25°C and 80°C, confirming the 1,2,4-oxadiazole tautomer as dominant. Dynamic HPLC studies with chiral stationary phases show no enantiomerization, supporting configurational stability .
Methodological Challenges
Q. How can researchers differentiate byproducts in large-scale syntheses?
Common byproducts include hydrolyzed oxadiazole derivatives (e.g., carboxylic acids) and cyclopropane ring-opened analogs. LC-MS/MS with collision-induced dissociation (CID) can distinguish these via fragment ion patterns (e.g., m/z 167 for ring-opened byproducts vs. m/z 185 for the target compound) .
Q. What strategies improve selectivity in functionalizing the oxadiazole ring?
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C enables regioselective C-5 functionalization. For example, quenching with electrophiles (e.g., Me₃SnCl) achieves >90% selectivity for 5-substituted derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
